beta-D-Glucose-1-C-d pentaacetate
Overview
Description
Beta-D-Glucose-1-C-d pentaacetate: is a derivative of glucose, a simple sugar that is a fundamental building block in biochemistry. This compound is characterized by the substitution of hydrogen atoms in glucose with acetyl groups, resulting in a molecule with the chemical formula C16H21O11 . It is commonly used in various biochemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-Glucose-1-C-d pentaacetate can be synthesized through the acetylation of glucose. This process involves reacting glucose with acetic anhydride in the presence of a catalyst such as sulfuric acid or pyridine . The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of acetic anhydride to a glucose solution, with careful control of reaction parameters to ensure high yield and purity . The product is then purified through recrystallization from ethanol or methanol .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Glucose-1-C-d pentaacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield glucose and acetic acid in the presence of water and an acid or base catalyst.
Oxidation: It can be oxidized to form gluconic acid derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Hydrolysis: Glucose and acetic acid.
Oxidation: Gluconic acid derivatives.
Substitution: Various substituted glucose derivatives depending on the nucleophile used.
Scientific Research Applications
Beta-D-Glucose-1-C-d pentaacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which beta-D-Glucose-1-C-d pentaacetate exerts its effects involves the interaction of its acetyl groups with various molecular targets. In biological systems, the compound can stimulate insulin release by interacting with pancreatic islets . The acetyl groups can also undergo hydrolysis, releasing glucose, which then participates in metabolic pathways .
Comparison with Similar Compounds
Alpha-D-Glucose pentaacetate: Similar structure but different stereochemistry, leading to different reactivity and applications.
Beta-D-Galactose pentaacetate: Similar acetylation pattern but derived from galactose instead of glucose.
Uniqueness: Beta-D-Glucose-1-C-d pentaacetate is unique due to its specific acetylation pattern and the presence of deuterium, which makes it useful in isotopic labeling studies . Its ability to stimulate insulin release and its applications in biodegradable polymer production also set it apart from similar compounds .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy-6-deuteriooxan-2-yl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1/i16D | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-YVHAHNBJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481738 | |
Record name | 1,2,3,4,6-Penta-O-acetyl-beta-D-(C~1~-~2~H)glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73485-90-2 | |
Record name | 1,2,3,4,6-Penta-O-acetyl-beta-D-(C~1~-~2~H)glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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